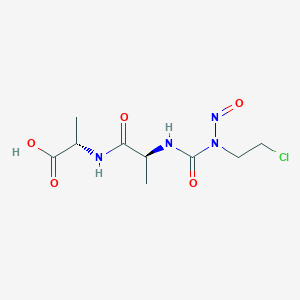
Cnc-alanylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Cnc-alanylalanine can undergo various chemical reactions, including:
Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.
Applications De Recherche Scientifique
Cnc-alanylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.
Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.
Mécanisme D'action
The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanylalanine: A simple dipeptide composed of two alanine molecules without the chloroethyl-nitroso group.
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Phosphonopeptides: Peptides containing phosphonic acid groups, which have different chemical properties and applications.
Uniqueness
Cnc-alanylalanine is unique due to the presence of the chloroethyl-nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitroso groups in peptides and for developing new therapeutic agents.
Propriétés
Numéro CAS |
93299-11-7 |
|---|---|
Formule moléculaire |
C9H15ClN4O5 |
Poids moléculaire |
294.69 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1 |
Clé InChI |
ORIIFNMRPNZKHW-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
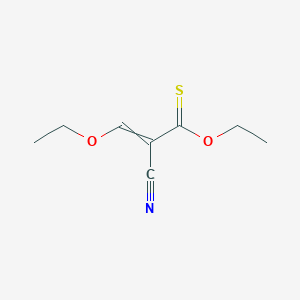
silane](/img/structure/B14359953.png)

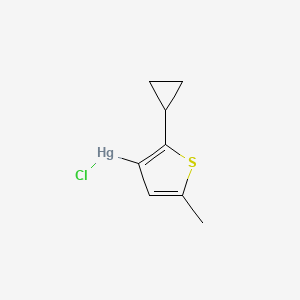
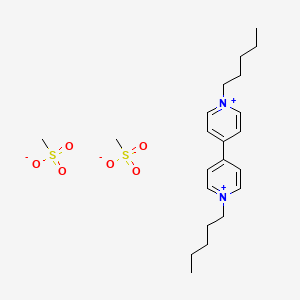
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
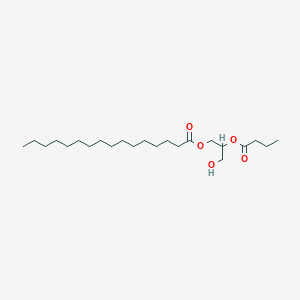
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
